molecular formula C8H8BClO4 B13470537 (3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

(3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B13470537
M. Wt: 214.41 g/mol
InChI Key: GMUBCCVDBNMPPT-UHFFFAOYSA-N
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Description

(3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro and a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2-(methoxycarbonyl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Phenols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 3-Chlorophenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid

Uniqueness

(3-Chloro-2-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both chloro and methoxycarbonyl substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C8H8BClO4

Molecular Weight

214.41 g/mol

IUPAC Name

(3-chloro-2-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C8H8BClO4/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,12-13H,1H3

InChI Key

GMUBCCVDBNMPPT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)C(=O)OC)(O)O

Origin of Product

United States

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